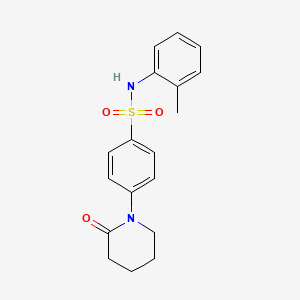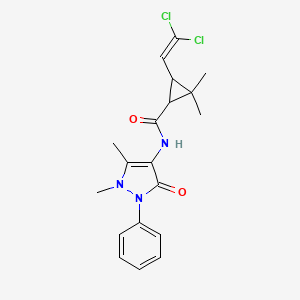
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was developed by Dow AgroSciences and registered in the United States in 2013 for use on a variety of crops, including cotton, citrus, soybeans, and strawberries. Sulfoxaflor has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.
Mecanismo De Acción
Sulfoxaflor acts on the nicotinic acetylcholine receptors (nAChRs) in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a unique mode of action compared to other insecticides, which makes it effective against insect pests that have developed resistance to other insecticides.
Biochemical and physiological effects:
Sulfoxaflor has been shown to have minimal effects on non-target organisms, including bees and other pollinators. It has a low toxicity to mammals and birds, and it does not accumulate in the environment. Sulfoxaflor is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a useful tool for studying insect physiology and behavior. Sulfoxaflor has a unique mode of action, which allows researchers to study the effects of insecticides on nAChRs in insects. However, the use of sulfoxaflor in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities.
Direcciones Futuras
There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations and delivery methods for sulfoxaflor that improve its effectiveness and reduce its environmental impact. Another area of research is the study of the effects of sulfoxaflor on non-target organisms, including bees and other pollinators. Additionally, researchers are interested in exploring the potential use of sulfoxaflor in integrated pest management strategies, which combine multiple approaches to control insect pests.
Métodos De Síntesis
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylbenzenesulfonyl chloride with 1-aminomethyl-2-methyl-2-propanol to form the sulfonyl amide intermediate. This intermediate is then reacted with 1,2-dichloro-4-(2-methyl-2-propanyl)benzene to form sulfoxaflor.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in laboratory experiments to study the effects of insecticides on insect behavior, physiology, and metabolism. Sulfoxaflor has also been used in field trials to evaluate its effectiveness in controlling insect pests on various crops.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)19-24(22,23)16-11-9-15(10-12-16)20-13-5-4-8-18(20)21/h2-3,6-7,9-12,19H,4-5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXORLJDQOBPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]acrylonitrile](/img/structure/B5179720.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)

![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
![ethyl 5-[({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5179761.png)
![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
